molecular formula C9H12ClNO2 B3039608 (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol CAS No. 1217635-76-1

(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol

Cat. No.: B3039608
CAS No.: 1217635-76-1
M. Wt: 201.65 g/mol
InChI Key: LQRSQJAUAGOEAE-QMMMGPOBSA-N
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Description

(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol is a chiral compound with a phenoxy group substituted with a chlorine atom at the meta position and an amino group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of (S)-1-(3-chlorophenoxy)-3-oxopropan-2-ol.

    Reduction: Formation of (S)-1-(3-chlorophenoxy)-3-aminopropane.

    Substitution: Formation of (S)-1-(3-azidophenoxy)-3-aminopropan-2-ol or (S)-1-(3-thiophenoxy)-3-aminopropan-2-ol.

Scientific Research Applications

(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol is unique due to its specific substitution pattern and chiral nature, which can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(2S)-1-amino-3-(3-chlorophenoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c10-7-2-1-3-9(4-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRSQJAUAGOEAE-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)OC[C@H](CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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